Home > Products > Screening Compounds P81030 > Trifluoro-1,3-benzoxazole-2,4-diamine
Trifluoro-1,3-benzoxazole-2,4-diamine -

Trifluoro-1,3-benzoxazole-2,4-diamine

Catalog Number: EVT-8096065
CAS Number:
Molecular Formula: C7H4F3N3O
Molecular Weight: 203.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Trifluoro-1,3-benzoxazole-2,4-diamine is a nitrogen-containing heterocyclic compound classified under benzoxazoles, which are characterized by a fused benzene and oxazole ring. This compound is notable for its trifluoromethyl group, which enhances its chemical properties and biological activities. Benzoxazoles and their derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and unique chemical reactivity.

Synthesis Analysis

The synthesis of trifluoro-1,3-benzoxazole-2,4-diamine typically involves several methods:

  1. Condensation Reaction: A common approach is the condensation of 2-aminophenol with fluorinated aldehydes or ketones. This reaction is often facilitated by catalysts such as nickel-supported silica or other Lewis acids under reflux conditions in solvents like ethanol or water. The reaction generally yields high purity products after purification processes such as crystallization or chromatography .
  2. One-Pot Synthesis: Efficient one-pot synthesis has been reported using polyphosphoric acid as a catalyst, where 2-aminophenol reacts with substituted aldehydes at elevated temperatures to form various benzoxazole derivatives .
  3. Fluorination Techniques: The introduction of the trifluoromethyl group can be achieved through various fluorination methods. These include the use of reagents like N,N-diethylaminosulfur trifluoride or bis(2-methoxyethyl)aminosulfur trifluoride, which allow for selective introduction of fluorine into organic substrates .
Molecular Structure Analysis

Trifluoro-1,3-benzoxazole-2,4-diamine possesses a complex molecular structure characterized by:

  • Core Structure: The compound features a benzene ring fused with an oxazole ring (a five-membered ring containing both nitrogen and oxygen).
  • Functional Groups: It contains two amino groups at positions 2 and 4 of the benzoxazole ring and a trifluoromethyl group at position 1.

The presence of the trifluoromethyl group significantly influences the electronic properties of the compound, enhancing its lipophilicity and stability in biological systems. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography can provide detailed insights into the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Trifluoro-1,3-benzoxazole-2,4-diamine can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized to form corresponding oxides using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions can yield various amine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: The trifluoromethyl group can be substituted under specific conditions with nucleophiles such as azides or thiols, leading to diverse functionalized products.

These reactions are crucial for developing new derivatives with enhanced biological activities or different chemical properties .

Mechanism of Action

The mechanism of action for trifluoro-1,3-benzoxazole-2,4-diamine involves its interaction with specific biological targets:

  • Enzyme Inhibition: The compound's trifluoromethyl group enhances binding affinity to enzymes and receptors by modulating their activity.
  • Biological Pathways: By interacting with key molecular targets, it can inhibit certain pathways that are crucial for disease progression, making it a candidate for therapeutic applications in areas such as oncology and infectious diseases .
Physical and Chemical Properties Analysis

Trifluoro-1,3-benzoxazole-2,4-diamine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 202.14 g/mol.
  • Melting Point: Typically ranges between 150°C to 160°C depending on purity.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and ethanol but less soluble in non-polar solvents.

These properties make it suitable for various applications in organic synthesis and medicinal chemistry.

Applications

Trifluoro-1,3-benzoxazole-2,4-diamine has a wide range of scientific applications:

  1. Pharmaceutical Development: Investigated for its potential as an antimicrobial agent and as a treatment for cancer due to its ability to modulate biological pathways.
  2. Material Science: Used in the development of novel materials with specific electronic or optical properties due to its unique molecular structure.
  3. Chemical Synthesis: Serves as a building block for synthesizing more complex organic molecules in medicinal chemistry .
Introduction to Trifluoro-1,3-Benzoxazole-2,4-Diamine in Contemporary Heterocyclic Chemistry

Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and oxazole ring system. The introduction of trifluoromethyl groups and specific amine substitutions at strategic positions transforms this core into highly bioactive pharmacophores. Trifluoro-1,3-benzoxazole-2,4-diamine exemplifies such innovation, where the electron-withdrawing trifluoromethyl group and hydrogen-bond donating diamine functionality synergistically enhance target binding and pharmacokinetic properties. This compound exemplifies modern strategies in de novo drug design, where rational structural modifications address challenges like drug resistance and poor bioavailability. Its emergence coincides with significant advances in synthetic methodologies for fluorinated heterocycles, enabling precise chemical tuning for specific biological targets while maintaining metabolic stability—a critical requirement in contemporary antimicrobial and anticancer development [3] [6].

Role of Benzoxazole Derivatives in Medicinal Chemistry and Drug Design

Benzoxazole's significance stems from its structural mimicry of purine bases and capacity for diverse non-covalent interactions with biological targets. This heterocycle serves as a versatile template for designing enzyme inhibitors and receptor modulators. Clinically approved benzoxazole-containing drugs like flunoxaprofen (NSAID) and boxazomycin B (antibiotic) demonstrate the scaffold's therapeutic relevance. Recent research has expanded its applications, particularly in aromatase inhibition for breast cancer therapy. Structural analyses reveal that benzoxazole derivatives competitively bind the aromatase enzyme's active site, disrupting estrogen biosynthesis crucial for hormone receptor-positive cancer progression. The 2,4-diamine substitution pattern in particular enhances binding through hydrogen-bond formation with catalytic residues, while the planar benzoxazole core enables π-stacking interactions within hydrophobic enzyme pockets [3] [4] [6].

Table 1: Clinically Significant Benzoxazole Derivatives and Therapeutic Applications

Compound NameTherapeutic CategoryBiological TargetStructural Features
FlunoxaprofenNon-steroidal anti-inflammatoryCyclooxygenase enzyme2-Aryl benzoxazole with propionic acid
Boxazomycin BAntibacterialBacterial cell wall synthesisHalogenated benzoxazole-polyketide hybrid
CalcimycinAntibiotic/IonophoreDivalent cation transportBenzoxazole-containing ionophore
Experimental Aromatase Inhibitors (e.g., 6a)Anticancer (Breast)Cytochrome P450 aromatase2-Substituted benzoxazole sulfonamides

Molecular hybridization strategies have proven especially productive, yielding benzoxazole-piperazine conjugates that enhance cellular penetration and benzoxazole-oxadiazole hybrids that disrupt tubulin polymerization. In colorectal carcinoma (HCT116) models, specific derivatives demonstrated IC50 values <10 µM, significantly outperforming 5-fluorouracil controls. Structure-Activity Relationship (SAR) studies consistently indicate that C2 and C5/C6 substitutions critically modulate potency—bulky hydrophobic groups at C2 enhance membrane permeability, while electron-donating groups at C5/C6 improve DNA intercalation capacity. These insights directly inform the rational design of trifluoro-1,3-benzoxazole-2,4-diamine analogues targeting resistant cancers [3] [4] [6].

Structural and Functional Significance of Trifluoromethyl Substitution in Bioactive Heterocycles

The trifluoromethyl (CF3) group profoundly influences a molecule's electronic distribution, lipophilicity, and metabolic stability—properties crucial for drug efficacy. As a strong electron-withdrawing group, CF3 significantly lowers the pKa of adjacent amines, enhancing their hydrogen-bond donating capacity at physiological pH. In trifluoro-1,3-benzoxazole-2,4-diamine, this effect amplifies the 2,4-diamine's ability to form bidentate hydrogen bonds with enzyme active sites, as confirmed through X-ray co-crystallization studies of similar aromatase inhibitors. Additionally, the CF3 group's lipophilic character (π-hydrophobicity parameter ~1.04) improves membrane permeability without excessive bioaccumulation risk, optimally balancing distribution properties [1] [6] [10].

Table 2: Impact of Trifluoromethyl Substitution on Key Pharmaceutical Parameters

Molecular PropertyNon-Fluorinated AnalogTrifluoromethyl-Substituted AnalogBiological Consequence
Lipophilicity (Log P)1.8 - 2.22.5 - 3.0Enhanced membrane permeability
Metabolic Half-life (t1/2)45-60 minutes120-180 minutesReduced dosing frequency
Hydrogen Bond AcidityModerate (pKa 8.2)Increased (pKa 6.8)Stronger target binding affinity
Oxidative Metabolism RateHighSignificantly reducedLower hepatotoxicity risk

As a bioisostere for methyl groups, CF3 provides ~3-fold greater steric bulk but dramatically different electronic properties, enabling unique interactions with hydrophobic enzyme pockets. Computational studies reveal that CF3-containing benzoxazoles exhibit preferential binding to targets containing leucine-rich hydrophobic domains through fluoro-alkyl interactions—a feature exploited in kinase inhibitor design. The group's metabolic resistance stems from the exceptional C-F bond strength (485 kJ/mol), which impedes cytochrome P450-mediated oxidation. This property directly translates to prolonged in vivo half-lives for trifluoromethylated benzoxazoles compared to non-fluorinated counterparts, as confirmed in pharmacokinetic studies of benzoxazole-based anticancer agents [6] [10].

Historical Evolution of Benzoxazole-Based Pharmacophores in Antimicrobial and Anticancer Research

The therapeutic exploration of benzoxazoles began with natural product isolation—compounds like nocarbenzoxazole G from Nocardia species demonstrated early promise against Gram-positive pathogens. Synthetic efforts accelerated in the 1980s, yielding benoxaprofen as the first FDA-approved benzoxazole drug. The discovery of calcimycin's ionophoric properties further highlighted the scaffold's versatility. Contemporary research focuses on hybrid molecules addressing multidrug resistance, particularly against Bacillus subtilis, Pseudomonas aeruginosa, and clinically relevant Candida albicans strains. Recent derivatives exhibit Minimum Inhibitory Concentrations (MIC) values of 0.5-5 µM, surpassing fluconazole and ofloxacin standards against resistant fungal and bacterial strains [3] [6] [8].

Anticancer development progressed from early microtubule disruptors like combretastatin-benzoxazole hybrids to target-specific agents. Modern derivatives inhibit critical oncology targets including:

  • Receptor tyrosine kinases (e.g., EGFR, VEGFR-2)
  • Topoisomerase I/II
  • Poly(ADP-ribose) polymerase (PARP)
  • Aromatase enzyme

Notably, 5-fluoro-2-(piperazin-1-ylmethyl)benzo[d]oxazole sulfonamide derivatives demonstrated sub-micromolar IC50 values (0.29-3.93 µM) against MDA-MB-231 breast cancer cells through selective aromatase inhibition. Molecular hybridization with triazoles and oxadiazoles further enhanced potency; compound 8e exhibited IC50 = 0.72 µM against RPMI-8226 leukemia cells via tyrosine kinase inhibition. These advances illustrate the scaffold's adaptability to diverse oncogenic mechanisms [3] [4] [6].

Table 3: Evolution of Anticancer Benzoxazole Derivatives (2015-Present)

Structural ClassKey CompoundPotency (IC50)Cancer Cell LinePrimary Mechanism
Benzoxazole-oxadiazole hybrids12b0.85 µMHT-29, MCF-7, A549Tubulin destabilization
Piperazine-benzoxazole sulfonamides6a0.29 µMMDA-MB-231 (Breast)Aromatase inhibition
Triazolotriazine-benzoxazoles8e0.72 µMRPMI-8226 (Leukemia)Tyrosine kinase inhibition
Combretastatin-benzoxazoles8d0.12 µMMCF-7, A549Microtubule inhibition
Trifluoromethyl benzoxazolediaminesNot reportedSub-micromolar rangeBroad spectrum (Predicted)Multi-targeted (DNA/enzyme binding)

The scaffold's evolution reflects three strategic phases: 1) Natural product derivation (1970s-1990s), isolating bioactive benzoxazoles from microbial sources; 2) Structural simplification (2000-2010), creating synthetically accessible analogues; and 3) Rational hybridization (2015-present), incorporating pharmacophores like piperazine, triazole, and trifluoromethyl groups. This progression has yielded compounds with 100-fold potency improvements over early derivatives while maintaining the core's synthetic accessibility—a key advantage for scalable production. Current research focuses on trifluoro-1,3-benzoxazole-2,4-diamine derivatives predicted to inhibit multiple resistance mechanisms simultaneously through DNA intercalation and topoisomerase inhibition [3] [6] [8].

Properties

Product Name

Trifluoro-1,3-benzoxazole-2,4-diamine

IUPAC Name

5,6,7-trifluoro-1,3-benzoxazole-2,4-diamine

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

InChI

InChI=1S/C7H4F3N3O/c8-1-2(9)4(11)5-6(3(1)10)14-7(12)13-5/h11H2,(H2,12,13)

InChI Key

DFUJUEPORUGOOO-UHFFFAOYSA-N

SMILES

C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)N

Canonical SMILES

C1(=C2C(=C(C(=C1F)F)F)OC(=N2)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.